molecular formula C8H20O5SSi B14705350 3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,2-diol CAS No. 13655-21-5

3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,2-diol

Cat. No.: B14705350
CAS No.: 13655-21-5
M. Wt: 256.39 g/mol
InChI Key: AGRIKDPFTNSMMO-UHFFFAOYSA-N
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Description

3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,2-diol is an organosilicon compound that features both silane and diol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,2-diol typically involves the reaction of 3-mercaptopropane-1,2-diol with 3-chloropropyltrimethoxysilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as acids or bases can also enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,2-diol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol or alcohol derivatives.

    Substitution: The silane group can undergo hydrolysis and condensation reactions to form siloxane bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Acidic or basic conditions can facilitate the hydrolysis and condensation of the silane group.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols, alcohols.

    Substitution: Siloxane polymers.

Scientific Research Applications

3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,2-diol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of siloxane-based materials and as a coupling agent in polymer chemistry.

    Biology: Employed in the modification of biomolecules for improved stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical adhesives.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism of action of 3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,2-diol involves the formation of siloxane bonds through hydrolysis and condensation reactions. The silane group reacts with water to form silanol groups, which then condense to form siloxane bonds. This process is facilitated by the presence of catalysts and can occur under both acidic and basic conditions.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,3-diol
  • 3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,2,3-triol

Uniqueness

3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,2-diol is unique due to the presence of both silane and diol functional groups, which allow it to participate in a wide range of chemical reactions. Its ability to form strong siloxane bonds makes it particularly valuable in applications requiring durable and stable materials.

Properties

CAS No.

13655-21-5

Molecular Formula

C8H20O5SSi

Molecular Weight

256.39 g/mol

IUPAC Name

3-(2-trimethoxysilylethylsulfanyl)propane-1,2-diol

InChI

InChI=1S/C8H20O5SSi/c1-11-15(12-2,13-3)5-4-14-7-8(10)6-9/h8-10H,4-7H2,1-3H3

InChI Key

AGRIKDPFTNSMMO-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCSCC(CO)O)(OC)OC

Origin of Product

United States

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